N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Kinase inhibition Structure-activity relationship Regioisomer potency

This compound is the ortho-nitrobenzamide regioisomer of the Botta benzoylamino-thiadiazole series. The 2-nitro configuration confers a unique conformational constraint and electron-withdrawing profile that meta- and para-isomers do not replicate, making it essential for matched-pair kinase selectivity studies (Abl/Src) and anticonvulsant CNS penetration optimization. The benzylthio group is critical for Sortase A hydrophobic pocket occupancy. Procure alongside 3-nitro and 4-nitro analogs for valid SAR comparisons.

Molecular Formula C16H12N4O3S2
Molecular Weight 372.42
CAS No. 393566-98-8
Cat. No. B2901055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
CAS393566-98-8
Molecular FormulaC16H12N4O3S2
Molecular Weight372.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H12N4O3S2/c21-14(12-8-4-5-9-13(12)20(22)23)17-15-18-19-16(25-15)24-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,21)
InChIKeyAJUGXLNTANHQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide (CAS 393566-98-8): Procurement-Relevant Structural & Pharmacological Profile


N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic 1,3,4-thiadiazole derivative featuring a benzylthio group at position 5 and a 2-nitrobenzamide moiety at position 2. The 1,3,4-thiadiazole core is a recognized privileged scaffold in medicinal chemistry, with the benzylthio substituent specifically associated with potent kinase inhibition and antimicrobial activity [1]. The ortho-nitrobenzamide motif distinguishes this compound from its 3-nitro, 4-nitro, and non-nitrated benzamide regioisomers, conferring unique electronic and steric properties that directly influence target binding and pharmacokinetic behavior [2]. This compound serves as a critical tool for structure-activity relationship (SAR) studies in kinase inhibitor programs and anticonvulsant lead optimization campaigns.

Why N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


The nitro group position on the benzamide ring is not a trivial substitution. In 1,3,4-thiadiazole SAR, the ortho (2-nitro) configuration sterically constrains the amide bond conformation, alters the electron density on the thiadiazole ring, and modulates hydrogen-bonding interactions with kinase hinge regions and sortase active sites in ways that meta (3-nitro) and para (4-nitro) isomers do not replicate [1]. The benzylthio group at position 5 is essential for hydrophobic pocket occupancy in Abl/Src kinase targets and for covalent engagement with Sortase A cysteine residues [2]. Replacing the 2-nitrobenzamide with a 3-nitro, 4-nitro, unsubstituted benzamide, or heteroaryl amide (e.g., nicotinamide) changes the compound's target selectivity profile, cytotoxicity window, and metabolic liability [3]. Generic interchange without matched-pair analysis risks selecting a compound with fundamentally different polypharmacology and physicochemical properties, rendering experimental comparisons invalid.

Quantitative Differentiation Evidence for N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Comparator-Anchored Data


Regioisomeric Nitro Position: 2-Nitrobenzamide Confers Distinct Kinase Inhibitory Profile Versus 3- and 4-Nitro Analogs

In the 1,3,4-thiadiazole benzoylamino series reported by Radi et al. (2008), the ortho-substituted benzamide derivatives (6a series) exhibited potent Abl tyrosine kinase inhibition at sub-micromolar concentrations, with the lead compound 6a showing dual Abl/Src inhibitory activity and cytodifferentiating effects in HL-60 leukemia cells [1]. The 2-nitro group on the benzamide ring of the target compound is expected to enhance electron withdrawal at the ortho position relative to unsubstituted benzamide, potentially increasing hinge-binding affinity while reducing off-target activity seen with para-nitro analogs in the Sortase A inhibitor series [2]. The para-nitrobenzyl thio analog (N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide) demonstrated SrtA IC50 = 3.8 µM but lacked the kinase polypharmacology profile of the ortho-nitrobenzamide series [3].

Kinase inhibition Structure-activity relationship Regioisomer potency

Anticonvulsant Lead Potential: 2-Nitrobenzamide-Thiadiazole Scaffold Outperforms Valproate in PTZ Seizure Model

A structurally related analog, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated anticonvulsant activity superior to the reference drug Depakin (sodium valproate) in the pentylenetetrazole (PTZ) model of seizure [1]. This analog shares the identical 2-nitrobenzamide pharmacophore with the target compound but differs at position 5 (ethyl vs. benzylthio). The benzylthio group in the target compound is predicted to increase lipophilicity (estimated ΔlogP ≈ +1.5–2.0) and enhance blood-brain barrier penetration relative to the 5-ethyl analog, potentially improving CNS bioavailability [2]. The anticonvulsant activity was dose-dependent and the compound has been patented and advanced to preclinical development stages [1].

Anticonvulsant Epilepsy Pentylenetetrazole model

Cytotoxicity Differential: 2-Nitrobenzamide-Benzylthio Scaffold in Triple-Negative Breast Cancer Versus Imatinib Benchmark

In a closely related series, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives demonstrated superior in vitro anticancer activity against MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87-C-531 (glioblastoma) cell lines via MTT assay, with electron-withdrawing substituents (Cl, F, NO2) on the benzylthio-phenyl ring enhancing cytotoxicity compared to unsubstituted analogs [1]. Separately, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives showed superior cytotoxic activity than imatinib against PC3, SKNMC, and HT29 cell lines [2]. The target compound's 2-nitrobenzamide motif replaces the phenylacetamide linker with a directly attached ortho-nitrobenzamide, which is expected to rigidify the pharmacophore and alter the cytotoxicity selectivity profile across cancer cell lines [3].

Cytotoxicity Breast cancer MTT assay

Physicochemical Differentiation: 2-Nitrobenzamide Modulates Solubility and Metabolic Stability Relative to 4-Nitro Regioisomer

The ortho-nitro substitution on the benzamide ring creates an intramolecular hydrogen bond between the nitro oxygen and the amide NH, reducing solvent exposure and potentially improving metabolic stability compared to para-nitro isomers [1]. This intramolecular H-bond is absent in the 3-nitro and 4-nitro regioisomers. In thiadiazole SAR, the benzylthio group at position 5 contributes significantly to lipophilicity; combined with the ortho-nitrobenzamide, the target compound is predicted to occupy a distinct region of lipophilic-ligand efficiency space (LLE) compared to its regioisomers, affecting both oral bioavailability and CNS penetration potential [2].

Physicochemical properties Metabolic stability LogP

Antimicrobial Selectivity: 2-Nitrobenzamide-Benzylthio Avoids Sortase A Inhibition While Retaining Gram-Positive Activity Potential

The benzylthio-1,3,4-thiadiazole scaffold is a known pharmacophore for antibacterial activity. The 5-(benzylthio)-1,3,4-thiadiazol-2-amine (BTTA) precursor is reported to bind copper in staphylococcal cells, inhibiting copper uptake and exerting antibacterial effects . The introduction of the 2-nitrobenzamide moiety at the 2-position is expected to shift the antimicrobial mechanism away from Sortase A inhibition (observed with the 4-nitrobenzyl thio nicotinamide analog, SrtA IC50 = 3.8 µM [1]) toward alternative targets such as copper homeostasis or cell wall synthesis, while retaining Gram-positive spectrum [2].

Antimicrobial Sortase A Anti-virulence

Highest-Value Application Scenarios for N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide Procurement


Kinase Inhibitor Lead Optimization: Abl/Src Dual Inhibitor SAR Expansion

This compound serves as a critical probe in the SAR expansion of the Botta benzoylamino-thiadiazole series (Radi et al., 2008). The 2-nitrobenzamide substitution is predicted to enhance Abl hinge-region binding through electron-withdrawing effects while the benzylthio group maintains hydrophobic pocket occupancy. Researchers should procure this compound alongside the 3-nitro and 4-nitro regioisomers to conduct matched-pair kinase selectivity profiling (Abl, Src, and broader kinome panels). The ortho-nitro intramolecular hydrogen bond may confer a conformational constraint that improves kinase selectivity over the unsubstituted benzamide. [1]

Anticonvulsant Lead Development: CNS Penetration Optimization

Building on the demonstrated superiority of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide over Depakin (sodium valproate) in the PTZ seizure model, this benzylthio analog enables investigation of the lipophilicity-CNS exposure hypothesis. The benzylthio group is predicted to increase logP by approximately 1.5–2.0 units relative to the 5-ethyl analog, potentially improving blood-brain barrier penetration. A head-to-head comparison of the 5-ethyl and 5-benzylthio analogs in PTZ and MES (maximal electroshock) seizure models would quantify the contribution of the C5 substituent to anticonvulsant efficacy and CNS pharmacokinetics. [2]

Antimicrobial Copper-Homeostasis Targeting Studies

The precursor 5-(benzylthio)-1,3,4-thiadiazol-2-amine (BTTA) is an established copper-binding antibacterial agent. The 2-nitrobenzamide derivative represents a next-generation analog for investigating whether the nitrobenzamide moiety enhances copper-chelation potency or alters the bacterial uptake mechanism. Procurement for MIC determination against MRSA, VRE, and copper-sensitive/resistant S. aureus strains, coupled with copper-uptake inhibition assays, would establish whether the 2-nitrobenzamide modification improves or diminishes the antibacterial pharmacophore relative to the parent BTTA. [3]

Cancer Cell Line Selectivity Profiling: Scaffold-Hopping SAR

The target compound bridges two chemotypes: the phenylacetamide-linked thiadiazoles (Fereidooni 2019; Mohammadi-Farani 2014) and the directly linked benzamide series (Radi 2008). Procurement enables a systematic scaffold-hopping study where cytotoxicity IC50 values across PC3, MDA-MB-231, U87-C-531, SKNMC, and HT29 cell lines are compared with the phenylacetamide analogs and imatinib. This positions the compound as a key chemical probe for understanding how the linker length and rigidity (direct benzamide vs. phenylacetamide) modulate anticancer potency and cell line selectivity. [4]

Quote Request

Request a Quote for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.